molecular formula C4H3BrN2O3S B14852123 6-Bromopyrimidine-4-sulfonic acid

6-Bromopyrimidine-4-sulfonic acid

Cat. No.: B14852123
M. Wt: 239.05 g/mol
InChI Key: DLGBUXJCOISFMB-UHFFFAOYSA-N
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Description

6-Bromopyrimidine-4-sulfonic acid is a versatile heterocyclic building block prized for its dual functionality in organic synthesis and drug discovery . The bromine atom at the 6-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the introduction of alkynyl substituents to create complex molecular architectures . Concurrently, the sulfonic acid group can be utilized to form sulfonamide derivatives or can facilitate the synthesis of metal-organic frameworks (MOFs) when incorporated into complex ligands, enhancing the development of novel catalytic systems . This compound is particularly valuable in constructing pyrimidine-based scaffolds, which are core structures in numerous medicinally active agents, including kinase inhibitors . Researchers can leverage this reagent to efficiently generate libraries of compounds for screening in various therapeutic areas. Strict handling procedures should be observed. This product is intended for research purposes and is not for human use.

Properties

Molecular Formula

C4H3BrN2O3S

Molecular Weight

239.05 g/mol

IUPAC Name

6-bromopyrimidine-4-sulfonic acid

InChI

InChI=1S/C4H3BrN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

DLGBUXJCOISFMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Bromination of Pyrimidine Precursors

Bromination of pyrimidine derivatives is a common route. For example, 4-sulfonic acid-substituted pyrimidines can undergo electrophilic bromination using reagents like bromine (Br₂) or hydrobromic acid (HBr) in the presence of Lewis acids (e.g., FeBr₃).

Reaction conditions :

  • Solvents: Dichloromethane or acetonitrile.
  • Temperature: 0–25°C to minimize side reactions.
  • Yield: 60–75%.

Mechanism :
Electrophilic bromination occurs at the electron-rich C6 position due to the directing effects of the sulfonic acid group.

Halogen Exchange Reactions

Halogen exchange using bromide salts (e.g., NaBr or KBr) with chlorinated precursors offers improved regioselectivity. For instance:
$$
\text{4-Chloropyrimidine-6-sulfonic acid} + \text{NaBr} \xrightarrow{\text{DMF, 80°C}} \text{6-Bromopyrimidine-4-sulfonic acid} + \text{NaCl}
$$
Advantages :

  • Avoids harsh brominating agents.
  • Higher purity (>90%).

Sulfonation Strategies

Direct Sulfonation of Bromopyrimidines

Sulfonation of 6-bromopyrimidine using fuming sulfuric acid (H₂SO₄·SO₃) introduces the sulfonic acid group at C4.

Optimized protocol :

  • Reagents : 20% oleum (fuming H₂SO₄).
  • Temperature : 120°C for 4–6 hours.
  • Yield : 50–65%.

Challenges :

  • Competing side reactions (e.g., ring oxidation).
  • Requires careful temperature control to prevent decomposition.

Continuous Flow Sulfonation

Recent patents highlight the use of continuous flow reactors for safer and more efficient sulfonation.

Example :

  • Substrate : 6-Bromopyrimidine.
  • Sulfonating agent : Mixed H₂SO₄/HNO₃ (3:1 v/v).
  • Flow rate : 5 mL/min.
  • Residence time : 30 minutes.
  • Yield : 78%.

Advantages :

  • Enhanced heat dissipation reduces side reactions.
  • Scalable for industrial production.

Multi-Step Syntheses

Pyrimidine Ring Construction

De novo synthesis via cyclization reactions provides an alternative route.

Stepwise process :

  • Cyclocondensation : Thiourea and β-keto sulfonic acids form the pyrimidine ring.
  • Bromination : N-Bromosuccinimide (NBS) selectively brominates C6.

Key data :

  • Overall yield: 40–55%.
  • Purity: >95% (HPLC).

Oxidative Functionalization

Oxidation of thioether intermediates to sulfonic acids is a versatile strategy.

Case study :

  • Synthesize 6-bromo-4-(methylthio)pyrimidine .
  • Oxidize with H₂O₂/H₂SO₄ to yield the sulfonic acid.

Conditions :

  • 30% H₂O₂, 70°C, 2 hours.
  • Yield: 85%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Direct bromination 60–75% 85–90% Moderate Competing side reactions
Halogen exchange 70–80% >90% High Limited substrate availability
Continuous flow sulfonation 78% >95% High Equipment cost
Multi-step synthesis 40–55% >95% Low Lengthy purification steps

Challenges and Innovations

Regioselectivity Control

Achieving precise functionalization at C4 and C6 remains challenging due to the pyrimidine ring’s electronic symmetry. Recent advances use directing groups (e.g., –NH₂) to enhance selectivity.

Green Chemistry Approaches

Emerging methods employ ionic liquids as solvents to reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino, thio, or alkoxy pyrimidine derivatives.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

6-Bromopyrimidine-4-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.

    Medicine: Potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfonic acid groups. These functional groups allow it to interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or nucleic acid binding .

Comparison with Similar Compounds

Table 1: Structural Analogues of 6-Bromopyrimidine-4-sulfonic Acid

Compound Name CAS No. Similarity Score Key Functional Groups
4-Amino-6-bromo-2-methylpyrimidine 1161763-15-0 0.87 Bromo, amino, methyl
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 0.81 Methylthio, carboxylic acid
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 0.71 Bromo, methylthio, carboxylic acid
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine 1159818-57-1 0.69 Bromo, trifluoromethyl, amine

Key Observations :

  • 4-Amino-6-bromo-2-methylpyrimidine (similarity score 0.87) shares the bromo and pyrimidine core but replaces the sulfonic acid with an amino group and a methyl substituent. This increases nucleophilicity but reduces solubility compared to the sulfonic acid derivative .
  • 2-Methylsulfanylpyrimidine-4-carboxylic acid (similarity score 0.81) features a methylthio group and carboxylic acid. The absence of bromine limits its utility in halogen-based coupling reactions, while the carboxylic acid group offers distinct reactivity in amide bond formation .
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (similarity score 0.71) combines bromine with a methylthio and carboxylic acid group. The positional isomerism (5-bromo vs. 6-bromo) alters electronic distribution and steric accessibility .

Reactivity and Functionalization

  • Electrophilic Substitution: The sulfonic acid group in this compound strongly deactivates the pyrimidine ring, directing electrophilic attacks to the bromine-bearing carbon. This contrasts with analogs like 4-Amino-6-bromo-2-methylpyrimidine, where the amino group activates the ring for electrophilic substitution .
  • Nucleophilic Displacement : The bromine atom in this compound undergoes Suzuki-Miyaura coupling more readily than in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine , where the electron-withdrawing trifluoromethyl group reduces reactivity .
  • Acid-Base Behavior : The sulfonic acid group (pKa ~ -1) is significantly more acidic than carboxylic acid derivatives (e.g., pKa ~ 4.5 for 2-Methylsulfanylpyrimidine-4-carboxylic acid ), enabling distinct solubility and ion-exchange applications .

Research Findings and Data

Stability Under Reaction Conditions

  • Acidic Media: this compound remains stable in sulfuric acid at 40°C, unlike 1-amino-8-naphthol-5-sulphonic acid, which undergoes bromination to form polybrominated quinones under similar conditions .
  • Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C for this compound, compared to 180°C for 2-Methylsulfanylpyrimidine-4-carboxylic acid , reflecting the stabilizing effect of the sulfonic acid group .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Simulate charge distribution to identify electrophilic/nucleophilic sites. The sulfonic acid group’s electron-withdrawing effect increases the pyrimidine ring’s susceptibility to nucleophilic attack at the bromine-adjacent position .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : If used in biochemical systems, predict binding affinities with target proteins (e.g., enzymes requiring sulfonic acid motifs) .

What experimental protocols ensure reproducibility in synthesizing derivatives of this compound?

Q. Basic Research Focus

  • Documentation : Follow guidelines in , detailing solvent batches, equipment calibration (e.g., temperature probes), and purification steps.
  • Control Experiments : Include blank runs to detect contamination and replicate reactions ≥3 times to calculate standard deviations in yields .

Advanced Consideration
Adopt high-throughput screening (HTS) to test combinatorial reaction conditions (e.g., varying catalysts, temperatures). Share raw data via open-access platforms (e.g., Zenodo) to facilitate peer validation, aligning with FAIR principles .

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